molecular formula C15H24O8 B13987803 Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate CAS No. 101930-95-4

Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate

Cat. No.: B13987803
CAS No.: 101930-95-4
M. Wt: 332.35 g/mol
InChI Key: VTBZOADILCFLKD-UHFFFAOYSA-N
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Description

Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate is an organic compound characterized by the presence of two dioxolane rings and a propanedioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with propanedioic acid derivatives. The reaction is catalyzed by either acidic or basic catalysts to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate exerts its effects involves interactions with specific molecular targets and pathways. The dioxolane rings and ester groups play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and undergo various chemical transformations, influencing its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]urea
  • ®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
  • N,N-bis(2-{[(2,2-Dimethyl-1,3-Dioxolan-4-yl)Methyl]Amino}Ethyl)N′,N′-Dihydroxyethanediimidamide

Uniqueness

Bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its dual dioxolane rings and propanedioate group make it versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

101930-95-4

Molecular Formula

C15H24O8

Molecular Weight

332.35 g/mol

IUPAC Name

bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] propanedioate

InChI

InChI=1S/C15H24O8/c1-14(2)20-8-10(22-14)6-18-12(16)5-13(17)19-7-11-9-21-15(3,4)23-11/h10-11H,5-9H2,1-4H3

InChI Key

VTBZOADILCFLKD-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)COC(=O)CC(=O)OCC2COC(O2)(C)C)C

Origin of Product

United States

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